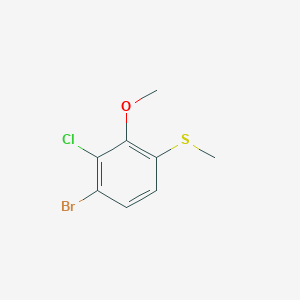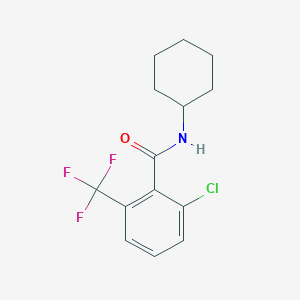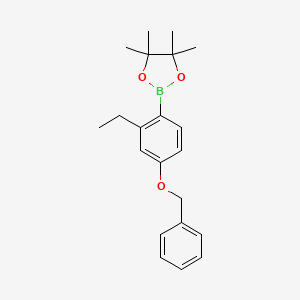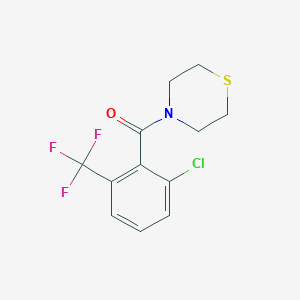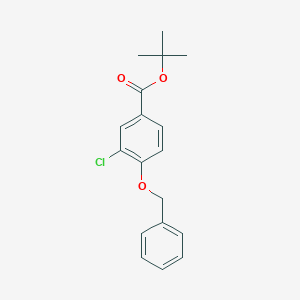
tert-Butyl 4-(benzyloxy)-3-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 4-(benzyloxy)-3-chlorobenzoate is a chemical compound that has been used for a variety of scientific research applications. It is a derivative of benzoic acid and is composed of a benzyloxy group, a tert-butyl group, and a chlorine atom. This compound has been studied for its ability to act as a catalyst in organic synthesis, its biochemical and physiological effects, and its potential applications in the lab.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 4-(benzyloxy)-3-chlorobenzoate has been used in a variety of scientific research applications. It has been used as a catalyst for organic synthesis reactions, such as the synthesis of aryl-substituted heterocycles and the synthesis of aryl-substituted amines. It has also been used as a reagent in the synthesis of aryl-substituted heterocycles, such as indoles and pyrroles. Additionally, it has been used as a reagent in the synthesis of aryl-substituted amines, such as anilines, piperidines, and morpholines.
Wirkmechanismus
Tert-Butyl 4-(benzyloxy)-3-chlorobenzoate acts as a catalyst by activating the reactants and promoting the formation of the desired product. It does this by forming a complex with the reactants, which increases their reactivity and helps to facilitate the reaction. Additionally, it helps to accelerate the reaction rate by increasing the rate of nucleophilic attack at the reaction site.
Biochemical and Physiological Effects
This compound has been shown to have some biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, it has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl 4-(benzyloxy)-3-chlorobenzoate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a highly active catalyst. Additionally, it is non-toxic and does not produce any hazardous byproducts. However, it is not very stable and has a limited shelf life.
Zukünftige Richtungen
Tert-Butyl 4-(benzyloxy)-3-chlorobenzoate has potential applications in the development of new catalysts and reagents for organic synthesis. Additionally, it may be useful in the development of new drugs for the treatment of inflammatory diseases. Additionally, it may be useful in the development of new drugs for the treatment of cancer and other diseases. Further research is needed to explore the potential applications of this compound.
Synthesemethoden
Tert-Butyl 4-(benzyloxy)-3-chlorobenzoate can be synthesized through a variety of methods. One method involves the reaction of benzyl bromide and tert-butyl chloride in the presence of a base such as sodium hydroxide or sodium carbonate. Another method involves the reaction of benzyl bromide, tert-butyl chloride, and a base in the presence of a halogenating agent such as phosphorus pentachloride. In both cases, the products of the reaction are this compound and the corresponding byproduct.
Eigenschaften
IUPAC Name |
tert-butyl 3-chloro-4-phenylmethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO3/c1-18(2,3)22-17(20)14-9-10-16(15(19)11-14)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPMBEDLQGIBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

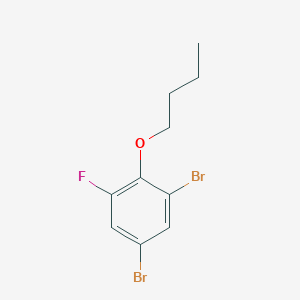
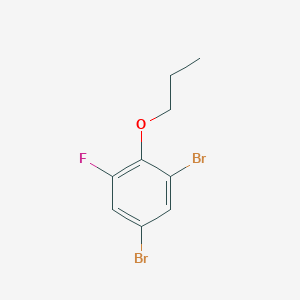



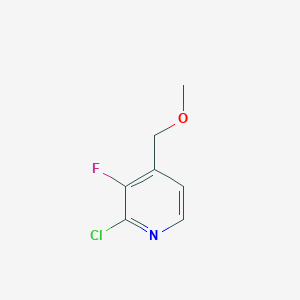



![8-Iodo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6293408.png)
